molecular formula C9H14O2 B14623613 2(3H)-Furanone, dihydro-3-methylene-5-(2-methylpropyl)- CAS No. 58557-31-6

2(3H)-Furanone, dihydro-3-methylene-5-(2-methylpropyl)-

Katalognummer: B14623613
CAS-Nummer: 58557-31-6
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: FVMTYDXFOIVKER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(3H)-Furanone, dihydro-3-methylene-5-(2-methylpropyl)- is an organic compound belonging to the furanone family. This compound is characterized by its unique structure, which includes a furanone ring with a methylene group and a 2-methylpropyl substituent. It is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-3-methylene-5-(2-methylpropyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a precursor with a suitable leaving group, which undergoes intramolecular cyclization to form the furanone ring. The reaction conditions often involve the use of a base to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the stability of the compound throughout the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2(3H)-Furanone, dihydro-3-methylene-5-(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the furanone ring into more saturated structures.

    Substitution: The methylene group and the 2-methylpropyl substituent can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce more saturated furanone derivatives.

Wissenschaftliche Forschungsanwendungen

2(3H)-Furanone, dihydro-3-methylene-5-(2-methylpropyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2(3H)-Furanone, dihydro-3-methylene-5-(2-methylpropyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2(3H)-Furanone, dihydro-3-methylene-5-(2-methylpropyl)-
  • 2(3H)-Furanone, dihydro-3-methylene-5-(2-ethylpropyl)-
  • 2(3H)-Furanone, dihydro-3-methylene-5-(2-propyl)-

Uniqueness

The uniqueness of 2(3H)-Furanone, dihydro-3-methylene-5-(2-methylpropyl)- lies in its specific substituent groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

58557-31-6

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

3-methylidene-5-(2-methylpropyl)oxolan-2-one

InChI

InChI=1S/C9H14O2/c1-6(2)4-8-5-7(3)9(10)11-8/h6,8H,3-5H2,1-2H3

InChI-Schlüssel

FVMTYDXFOIVKER-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1CC(=C)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.